Fmoc-6-bromo-DL-tryptophan
Overview
Description
Fmoc-6-bromo-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the 6-position of the indole ring. This modification makes it a valuable tool in peptide synthesis and various biochemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 6-position . The Fmoc group is then introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of Fmoc-6-bromo-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed, where the compound is synthesized on a resin and subsequently cleaved .
Chemical Reactions Analysis
Types of Reactions
Fmoc-6-bromo-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in an organic solvent.
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted tryptophan derivatives can be obtained.
Deprotected Tryptophan: Removal of the Fmoc group yields 6-bromo-DL-tryptophan.
Scientific Research Applications
Fmoc-6-bromo-DL-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Industry: Used in the production of specialized peptides and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of Fmoc-6-bromo-DL-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-2-bromo-DL-tryptophan
- Fmoc-5-bromo-DL-tryptophan
- Fmoc-7-bromo-DL-tryptophan
- Fmoc-4-bromo-DL-tryptophan
Uniqueness
Fmoc-6-bromo-DL-tryptophan is unique due to the specific positioning of the bromine atom at the 6-position of the indole ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes compared to other bromotryptophan derivatives .
Biological Activity
Fmoc-6-bromo-DL-tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by the presence of a bromine atom at the sixth carbon position of the indole ring and an N-terminal protection via a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its unique chemical properties that facilitate the introduction of specific functionalities into peptides. The molecular formula for this compound is , with a molecular weight of 505.36 g/mol.
Synthesis and Characteristics
The synthesis of this compound involves several steps, typically starting from tryptophan itself, followed by bromination and subsequent protection with the Fmoc group. The racemic nature of this compound (indicated by "DL") means it contains both D- and L-isomers, which can be advantageous in modifying peptide stability and functionality.
Biological Activity
The biological activity of this compound is largely attributed to its role in peptide synthesis and its potential applications in various biochemical research fields:
- Peptide Synthesis : As a building block in SPPS, this compound allows for the incorporation of bromine, which can serve as a site for further chemical modifications or labeling. This property is particularly useful for creating probes for studying protein interactions or functions.
- Anticancer Properties : Research indicates that bromo-substituted tryptophans, including this compound, may exhibit anticancer properties. For example, certain peptides containing bromo-tryptophan residues have shown selective activity against melanoma cells through interactions with specific receptors .
- Neuroprotective Effects : Compounds derived from bromo-tryptophans are being explored for neuroprotective applications. Some conopeptides containing bromo-tryptophan have demonstrated anticonvulsant activity and potential use in managing epilepsy and other neurodegenerative disorders .
Case Studies
Several studies have highlighted the biological implications of using brominated tryptophans:
- Study on Tryptophan Derivatives : A study published in Nature explored the enzymatic halogenation of tryptophan derivatives, including 6-bromo variants. The findings suggested that these derivatives could enhance the stability and efficacy of peptides used in therapeutic applications .
- Antagonist Development : Research into melanocortin receptor antagonists has shown that peptides incorporating bromo-tryptophan can exhibit selective binding and activity against specific receptors involved in cancer progression, indicating their potential as therapeutic agents .
Comparative Analysis
To better understand the distinct properties of this compound compared to other similar compounds, the following table summarizes key features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Bromine at position 6; Fmoc protected | Useful for SPPS; potential anticancer activity |
6-Bromo-DL-tryptophan | Bromine at position 6 | Lacks Fmoc protection; used directly |
Fmoc-DL-tryptophan | No bromine; Fmoc protected | More stable; widely used in peptide synthesis |
7-Bromo-DL-tryptophan | Bromine at position 7 | Different biological activity profile |
5-Bromo-DL-tryptophan | Bromine at position 5 | Alters interaction with certain receptors |
Properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIHXRJOKTXCAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.